(2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
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Overview
Description
(2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione is an organic compound characterized by its complex molecular structure. This compound features a combination of aromatic rings, hydroxyl groups, and a butene backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-chloro-2-hydroxyaniline and 1,4-bis(4-methylphenyl)but-2-ene-1,4-dione under acidic or basic conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound can be explored for its use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(5-bromo-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
- (2Z)-2-[(5-fluoro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
Uniqueness
What sets (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione apart from similar compounds is the presence of the chloro group, which can significantly influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its unique properties.
Properties
Molecular Formula |
C24H20ClNO3 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(Z)-2-(5-chloro-2-hydroxyanilino)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C24H20ClNO3/c1-15-3-7-17(8-4-15)23(28)14-21(24(29)18-9-5-16(2)6-10-18)26-20-13-19(25)11-12-22(20)27/h3-14,26-27H,1-2H3/b21-14- |
InChI Key |
KMOZFHORYTXUEY-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\NC3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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